molecular formula C6H9ClN2 B1490666 4-(chloromethyl)-5-ethyl-1H-pyrazole CAS No. 1881229-51-1

4-(chloromethyl)-5-ethyl-1H-pyrazole

Cat. No. B1490666
CAS RN: 1881229-51-1
M. Wt: 144.6 g/mol
InChI Key: HSQMRFHDCHGSNZ-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound “4-(chloromethyl)-5-ethyl-1H-pyrazole” suggests that it is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of a pyrazole derivative could involve the reaction of a diketone with hydrazine .


Molecular Structure Analysis

The molecular structure of an organic compound is typically determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. For example, chloromethyl groups can participate in various reactions, such as substitution reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One notable application of chloromethylpyrazole derivatives is in the synthesis of heterocyclic compounds, which are of interest due to their potential pharmacological properties. For instance, V. A. Ogurtsov and O. Rakitin (2021) described a rational and short two-step synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound serves as a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, highlighting its importance in the synthesis of substances with useful pharmacological properties Ogurtsov & Rakitin, 2021.

Antimicrobial and Anticancer Agents

Chloromethylpyrazole derivatives are also explored for their potential antimicrobial and anticancer activities. H. Hafez , Abdel-Rhman B. A. El-Gazzar , and S. Al-Hussain (2016) synthesized a series of novel pyrazole derivatives showing significant in vitro antimicrobial and anticancer activities. Among these compounds, some exhibited higher anticancer activity than the reference drug doxorubicin, demonstrating the potential of chloromethylpyrazole derivatives in therapeutic applications Hafez, El-Gazzar, & Al-Hussain, 2016.

Material Science Applications

In material science, D. Reger , James R. Gardinier , and colleagues (2003) developed a general two-step method for the syntheses of 4-(alkyl)pyrazoles, leading to the creation of complexes with novel anionic structures. Their work not only expands the understanding of pyrazole chemistry but also contributes to the development of new materials with potential applications in various industries Reger, Gardinier, et al., 2003.

Green Chemistry

The work of H. Al-Matar , K. Khalil , and colleagues (2010) on the green synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines underlines the significance of chloromethylpyrazole derivatives in promoting environmentally friendly chemical processes. Their methodology eliminates the need for solvents, showcasing an advancement towards sustainable chemistry Al-Matar, Khalil, et al., 2010.

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological targets. For example, some pyrazole derivatives are known to have medicinal properties .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This information is usually available in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future research on a compound could involve studying its potential applications, improving its synthesis, or investigating its mechanism of action in more detail .

properties

IUPAC Name

4-(chloromethyl)-5-ethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-2-6-5(3-7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQMRFHDCHGSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-5-ethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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